N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
CAS No.: 2640899-39-2
Cat. No.: VC11821502
Molecular Formula: C13H15N3O2S2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640899-39-2 |
|---|---|
| Molecular Formula | C13H15N3O2S2 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16) |
| Standard InChI Key | XIXBRAWZIQSDBA-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC |
| Canonical SMILES | CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC |
Introduction
Structural and Chemical Identity
The compound’s IUPAC name, 5-methyl-2-methylsulfanyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine, reflects its three key functional groups: a pyrimidine ring, a methanesulfonylphenyl amine moiety, and a methylsulfanyl side chain. The pyrimidine core is substituted at the 2-position with a methylsulfanyl group () and at the 4-position with an amine linked to a 4-methanesulfonylphenyl group ().
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2640899-39-2 | |
| Molecular Formula | ||
| Molecular Weight | 309.4 g/mol | |
| SMILES | CC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC |
The methanesulfonyl group () enhances solubility in polar solvents and may facilitate interactions with biological targets through hydrogen bonding. The methylsulfanyl group () contributes to lipophilicity, potentially influencing membrane permeability.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine, 4-aminophenylmethanesulfonyl chloride, base (e.g., NaHCO₃), solvent (e.g., DCM) | Amine coupling |
| 2 | Hydrogen peroxide, catalytic WO₃, 40–45°C | Oxidation of thioether to sulfone |
Reaction monitoring via HPLC, as described in CN103739557B , ensures completion while avoiding decomposition of sensitive intermediates.
| Compound | Melting Point (°C) | Solubility (mg/mL) | pKa |
|---|---|---|---|
| 4-Methyl-6-phenylpyrimidin-2-amine | 172–173 | 0.1 (water) | 4.27 |
| Target Compound | N/A | N/A | ~4.3* |
*Predicted based on structural analogy .
Comparative Analysis with Related Compounds
The target compound’s methanesulfonyl group differentiates it from simpler pyrimidines like 4-methyl-6-phenylpyrimidin-2-amine . This modification likely enhances target binding and metabolic stability, critical for drug development.
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